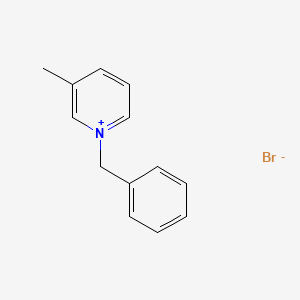
Pyridinium, 3-methyl-1-(phenylmethyl)-, bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridinium, 3-methyl-1-(phenylmethyl)-, bromide is a type of pyridinium salt. Pyridinium salts are a class of organic compounds that contain a pyridine ring with a positively charged nitrogen atom. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium, 3-methyl-1-(phenylmethyl)-, bromide typically involves the reaction of 3-methylpyridine with benzyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of pyridinium salts often involves large-scale batch reactions. The reactants are mixed in large reactors, and the reaction is monitored to ensure complete conversion. The product is then isolated and purified using techniques such as distillation or crystallization .
Análisis De Reacciones Químicas
Types of Reactions
Pyridinium, 3-methyl-1-(phenylmethyl)-, bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridinium N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium salt to the corresponding pyridine derivative.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or chloride ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve the use of strong bases or other nucleophiles.
Major Products Formed
Oxidation: Pyridinium N-oxide derivatives.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridinium salts.
Aplicaciones Científicas De Investigación
Pyridinium, 3-methyl-1-(phenylmethyl)-, bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug or drug precursor.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of pyridinium, 3-methyl-1-(phenylmethyl)-, bromide involves its interaction with molecular targets such as enzymes and receptors. The positively charged pyridinium ring can interact with negatively charged sites on proteins, affecting their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Pyridinium, 3-methyl-1-(phenylmethyl)-, chloride
- Pyridinium, 3-methyl-1-(phenylmethyl)-, iodide
- Pyridinium, 3-methyl-1-(phenylmethyl)-, fluoride
Uniqueness
Pyridinium, 3-methyl-1-(phenylmethyl)-, bromide is unique due to its specific bromide ion, which can influence its reactivity and interactions compared to other halide derivatives. The bromide ion can participate in specific substitution reactions that may not be as favorable with other halides .
Propiedades
Número CAS |
58416-59-4 |
|---|---|
Fórmula molecular |
C13H14BrN |
Peso molecular |
264.16 g/mol |
Nombre IUPAC |
1-benzyl-3-methylpyridin-1-ium;bromide |
InChI |
InChI=1S/C13H14N.BrH/c1-12-6-5-9-14(10-12)11-13-7-3-2-4-8-13;/h2-10H,11H2,1H3;1H/q+1;/p-1 |
Clave InChI |
MUAOQRGBUSZRBS-UHFFFAOYSA-M |
SMILES canónico |
CC1=C[N+](=CC=C1)CC2=CC=CC=C2.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Benzyl-2-[(3,3-dimethylbutoxy)carbonyl]hydrazine-1-carboxylate](/img/structure/B14607578.png)

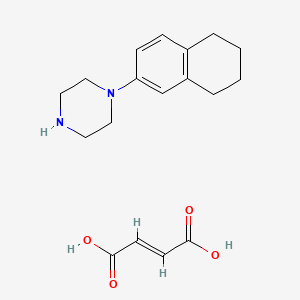
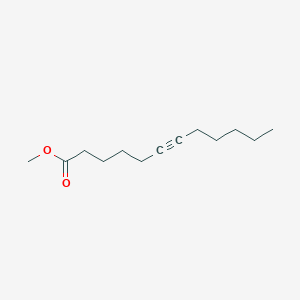
![(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(octyloxy)phenyl]diazene](/img/structure/B14607602.png)
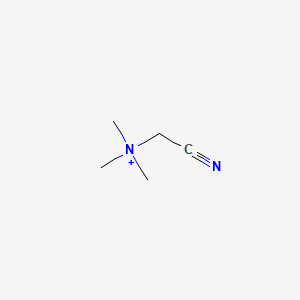
![6-[({2-[(E)-Benzylideneamino]ethyl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14607609.png)
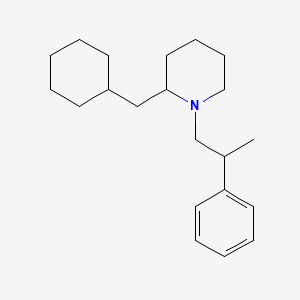
![1H-Pyrazolo[1,5-d]tetrazole-7-carboxylic acid, 1,6-dimethyl-, ethyl ester](/img/structure/B14607628.png)

![Cyclohexanamine, N-[(6-iodo-1,3-benzodioxol-5-yl)methylene]-](/img/structure/B14607639.png)
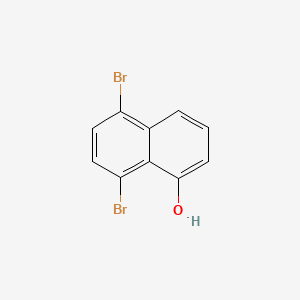
![Piperazine, 1-(2-methoxyphenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-](/img/structure/B14607646.png)
![2-[2-(Benzyloxy)-5-methoxyphenyl]-2-methylcyclopentan-1-one](/img/structure/B14607658.png)
